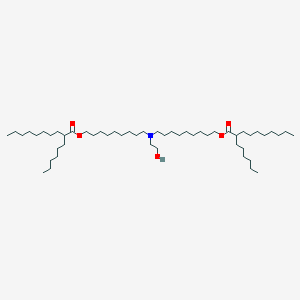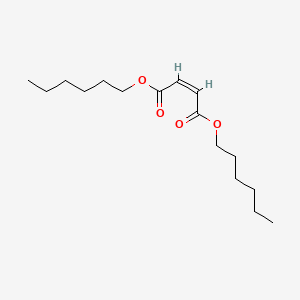
Dihexyl maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexyl maleate is an organic compound with the molecular formula C₁₆H₂₈O₄. It is an ester derived from maleic acid and hexanol. This compound is known for its use as a plasticizer, which is a substance added to materials to increase their flexibility, workability, or distensibility. This compound is particularly noted for its effectiveness in polyvinyl chloride (PVC) blends .
Méthodes De Préparation
Dihexyl maleate can be synthesized through the esterification of maleic anhydride with hexanol in the presence of an acid catalyst such as toluene sulfonic acid . The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. Industrial production methods often utilize similar esterification processes, but on a larger scale with optimized conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Dihexyl maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid derivatives.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dihexyl maleate has several scientific research applications:
Chemistry: It is used as a plasticizer in the production of flexible PVC materials.
Medicine: Research is ongoing to investigate its biocompatibility and potential use in medical devices.
Mécanisme D'action
The mechanism of action of dihexyl maleate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This is achieved through its ester functional groups, which interact with the polymer matrix, leading to a reduction in the glass transition temperature and an increase in the material’s elasticity .
Comparaison Avec Des Composés Similaires
Dihexyl maleate can be compared to other similar compounds such as:
Dioctyl maleate: Similar in structure but with longer alkyl chains, offering different plasticizing properties.
Dihexyl succinate: Another ester used as a plasticizer, known for its biodegradability and effectiveness in PVC blends.
Dibutyl maleate: A shorter-chain ester with different flexibility and processing characteristics.
This compound is unique due to its balance of flexibility, biodegradability, and effectiveness as a plasticizer, making it a valuable alternative to traditional phthalates .
Propriétés
Numéro CAS |
16064-83-8 |
|---|---|
Formule moléculaire |
C16H28O4 |
Poids moléculaire |
284.39 g/mol |
Nom IUPAC |
dihexyl (Z)-but-2-enedioate |
InChI |
InChI=1S/C16H28O4/c1-3-5-7-9-13-19-15(17)11-12-16(18)20-14-10-8-6-4-2/h11-12H,3-10,13-14H2,1-2H3/b12-11- |
Clé InChI |
QMCVOSQFZZCSLN-QXMHVHEDSA-N |
SMILES isomérique |
CCCCCCOC(=O)/C=C\C(=O)OCCCCCC |
SMILES canonique |
CCCCCCOC(=O)C=CC(=O)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


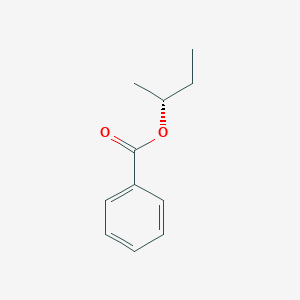
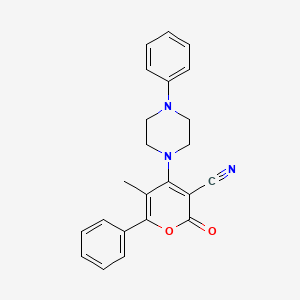
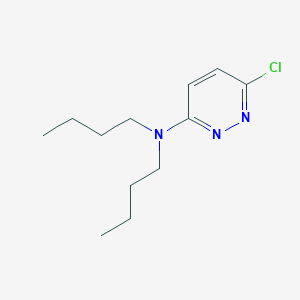
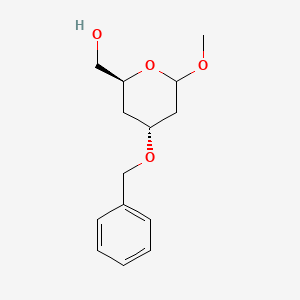
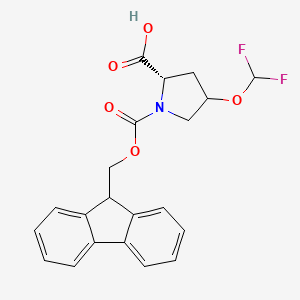
![4-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13355435.png)

![6-(3-Phenylpropyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355454.png)
![3-Bromo-5H-benzo[b]carbazole](/img/structure/B13355468.png)
![6-(3-Bromophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355471.png)
![2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13355475.png)
![6-(3-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355495.png)
![6-[(2,3-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355499.png)
